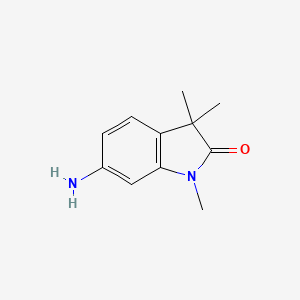

6-Amino-1,3,3-trimethyl-2-oxoindoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGFWMJGPPJKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680572 | |

| Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120791-60-8 | |

| Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 1,3,3 Trimethyl 2 Oxoindoline

Classical Synthetic Routes towards the Indoline (B122111) Scaffold

The indoline and oxoindoline skeletons are privileged structures in medicinal and materials chemistry. Their synthesis has been a subject of extensive research, leading to a variety of classical and modern methods for their construction.

Historical Perspectives on Indoline and Oxoindoline Synthesis

The history of oxoindoline chemistry is intrinsically linked to the study of the indigo (B80030) dye. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the synthesis of isatin (B1672199) (1H-indole-2,3-dione) through the oxidation of indigo using nitric acid or chromic acid. nih.gov This discovery of a vibrant orange crystalline solid laid the groundwork for the field. The correct structure of isatin was later established by Adolf von Baeyer, whose work on indigo and related compounds was a cornerstone of 19th-century organic chemistry. nih.gov

Early work on the conversion of oxindoles to indolines, which involves the reduction of the amide carbonyl, was notably advanced by chemists like Julian. These early studies often employed harsh reducing agents such as sodium in ethanol (B145695) (Na/EtOH) to effect the transformation. chemicalbook.com These foundational methods, while effective, often required forcing conditions and have since been refined or replaced by milder and more selective reagents.

Synthesis of Isatin and Its Derivatives as Precursors to the Oxoindoline Core

Isatin and its derivatives are crucial intermediates, serving as versatile building blocks for a vast array of heterocyclic compounds, including the 2-oxoindoline core. nih.govprepchem.comsigmaaldrich.com The reactivity of the C3-ketone and the N-H group allows for extensive functionalization. prepchem.com Several named reactions have been developed for the synthesis of the isatin ring system itself, including the Martinet, Stolle, and Gassman syntheses. nih.govprepchem.com More contemporary methods, such as the palladium-catalyzed intramolecular amination of specific substrates, have also been developed to access the isatin core. orgsyn.org

Condensation reactions are fundamental to building the isatin scaffold and for its subsequent conversion into more complex oxindoles. The Sandmeyer isonitrosoacetanilide isatin synthesis, a classical method, involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield isatin. nih.gov

Another important class of reactions is the Knoevenagel condensation, where the active C3-carbonyl group of isatin reacts with compounds containing an active methylene (B1212753) group. For instance, the condensation of isatins with malononitrile, often performed under mild or environmentally friendly conditions, leads to the formation of 3-substituted indolin-2-ones. nih.gov Similarly, aldol-type condensation reactions between isatins and ketones or aldehydes are used to introduce new carbon-carbon bonds at the C3 position, yielding 3-hydroxy-2-oxindole derivatives which are precursors to a variety of biologically active molecules. prepchem.com

Table 1: Examples of Condensation Reactions Involving Isatin

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Isatin, Malononitrile | 'On water' | 3-(dicyanomethylene)indolin-2-one | nih.gov |

| Aldol (B89426) Condensation | Isatin, Acetaldehyde | Metal-free, enantioselective | 3-substituted 3-hydroxyindolin-2-ones | prepchem.com |

| Friedel-Crafts Alkylation | Isatin, Pyrrole/Indole (B1671886) | Cuprine catalyst | 3-substituted 2-oxindoles | prepchem.com |

The isatin scaffold allows for derivatization at multiple sites, primarily the N1 nitrogen and the C3 carbon. nih.govprepchem.com

N-Derivatization: The nitrogen atom can be readily alkylated or arylated. Classical methods involve deprotonation with a base followed by reaction with an alkyl halide. orgsyn.org Modern approaches include metal-free methods, such as the I₂-DMSO catalyzed internal cyclization of 2-amino acetophenones to directly form N-alkylated isatins. nih.gov N-functionalization can also be achieved via aza-Michael addition reactions using organocatalysts like N-heterocyclic carbenes (NHCs). sigmaaldrich.com

C3-Derivatization: The C3-carbonyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is widely exploited to install a variety of substituents. Grignard reagents and other organometallics add to the C3-carbonyl to form tertiary alcohols. chemicalbook.com Friedel-Crafts alkylation with electron-rich aromatics like indoles and pyrroles, often catalyzed by Lewis acids, is another effective method for C3-functionalization. prepchem.com Furthermore, the Morita–Baylis–Hillman (MBH) reaction of isatins with activated alkenes produces versatile allylic alcohol adducts, which can be further transformed into diverse 3-substituted oxindoles. chemspider.com

Reduction Strategies for Oxindole (B195798) to Indoline Conversion

The conversion of an oxindole to an indoline requires the reduction of the C2-amide carbonyl group. This transformation is a critical step in the synthesis of many indoline-based natural products and pharmaceuticals.

Historically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been used for this purpose. chemicalbook.com LiAlH₄ is capable of reducing the amide functionality to an amine. However, its lack of selectivity can sometimes lead to the over-reduction of other functional groups within the molecule.

More selective reducing agents have been explored. Diisobutylaluminum hydride (DIBAL-H) has been reported to be superior to LiAlH₄ for the reduction of oxindoles to indoles, as it tends to form fewer indoline byproducts. chemicalbook.com For the specific goal of forming indolines, borane (B79455) reagents are particularly effective. Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF), are commonly used for the reduction of amides to amines and are well-suited for the conversion of the oxindole lactam to the corresponding indoline. chemspider.com The reaction typically proceeds under neutral or acidic conditions.

Table 2: Reagents for Reduction of Oxindole/Indole Systems

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Oxindole | LiAlH₄ | Indoline/Indole | chemicalbook.com |

| Oxindole | DIBAL-H | Indole | chemicalbook.com |

| Indole | Borane Dimethylsulfide (BMS) | Indoline-BH₃ Complex | chemspider.com |

Direct Synthesis of 6-Amino-1,3,3-trimethyl-2-oxoindoline

While the compound this compound is commercially available, confirming its existence and utility, a specific, documented, multi-step synthesis protocol is not readily found in a single publication within the searched scientific literature. sigmaaldrich.com However, based on fundamental principles of organic synthesis and established reactions for the oxoindoline scaffold, a plausible and logical synthetic route can be proposed. This pathway involves the construction of the core trimethylated oxoindoline ring, followed by functional group manipulations on the aromatic ring.

The proposed synthesis would proceed in three main stages:

Synthesis of the 1,3,3-trimethyl-2-oxoindoline core: This can be achieved through the Fischer indole synthesis, modified for oxindoles, or by sequential alkylation of a simpler oxindole or isatin precursor. A common starting point is 3,3-dimethyl-2-oxoindoline. N-methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base would yield 1,3,3-trimethyl-2-oxoindoline.

Nitration of 1,3,3-trimethyl-2-oxoindoline: The introduction of the amino group is typically accomplished by first installing a nitro group, which then acts as a precursor. Electrophilic aromatic substitution, specifically nitration, is the standard method. The oxoindoline ring is activated towards electrophilic substitution, and the nitrogen atom directs incoming electrophiles to the ortho and para positions. The C6 position is para to the ring nitrogen, making it a favorable site for substitution. The reaction would involve treating 1,3,3-trimethyl-2-oxoindoline with a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled temperature conditions to yield 6-nitro-1,3,3-trimethyl-2-oxoindoline. The existence of related 6-nitro indoline spiro compounds supports the feasibility of this nitration. sigmaaldrich.com

Reduction of the Nitro Group: The final step is the reduction of the 6-nitro group to the target 6-amino group. This is a very common and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed. Catalytic hydrogenation is a clean and efficient method, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. nih.gov Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) are also effective for this reduction. Successful reduction would afford the final product, This compound .

This proposed pathway leverages well-established and reliable chemical transformations to construct the target molecule from simpler, more readily available starting materials.

Precursor Design and Rational Selection for this compound Synthesis

The synthesis of this compound necessitates a careful selection of precursors that can efficiently construct the core oxindole scaffold and incorporate the required functional groups at the desired positions. A plausible and rational retrosynthetic analysis would disconnect the molecule to reveal key starting materials.

A common strategy for the synthesis of 3,3-disubstituted oxindoles involves the cyclization of an appropriate N-substituted 2-halo- or 2-hydroxyacetamide (B1193895) derivative. For the target molecule, a logical precursor would be 2-chloro-N-(4-amino-2-methylphenyl)-2-methylpropanamide . This precursor contains the necessary atoms and substitution pattern to form the desired product through an intramolecular cyclization. The N-methylation and subsequent cyclization would then yield the final product.

Another approach could involve the direct functionalization of a pre-existing oxindole core. For instance, starting from 6-amino-1,3-dimethyl-2-oxoindoline , a selective methylation at the C3 position could be envisioned. However, controlling the regioselectivity and preventing N-methylation could be challenging.

The selection of precursors is often guided by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. For complex molecules like this compound, a multi-step synthesis starting from simpler, readily available building blocks is often the most practical approach.

Specific Reaction Conditions and Catalytic Systems Employed

The synthesis of oxindole derivatives can be achieved through a variety of reaction conditions and catalytic systems, each with its own set of advantages and limitations.

Electrosynthesis Approaches for Oxindole Derivatives

Electrosynthesis has emerged as a green and sustainable strategy for the synthesis of functionalized oxindoles. rsc.orgrsc.org This method utilizes traceless electrons as the redox agent, avoiding the need for stoichiometric amounts of chemical oxidants or reductants. rsc.org The electrochemical synthesis of oxindole derivatives can be broadly categorized into three pathways:

Electrochemical synthesis of functionalized oxindoles via C-S, C-C, C-N, and other bond formations. rsc.org

Electrochemical functionalization of pre-existing oxindoles. rsc.org

Electrochemical oxidation of indoles to access oxindole derivatives. rsc.org

Radical addition and cyclization of acrylamide (B121943) derivatives is a common strategy in both conventional and electrochemical synthesis of oxindoles. rsc.org Electrosynthesis offers a powerful tool for generating the necessary radical intermediates under mild conditions. rsc.org

Metal-Catalyzed and Transition-Metal-Free Methodologies

Metal-Catalyzed Synthesis:

Palladium-catalyzed reactions are widely used for the synthesis of oxindoles. The intramolecular α-arylation of amides is a powerful method for constructing the oxindole core. organic-chemistry.org For example, the cyclization of α-chloroacetanilides can be achieved using a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.org Nickel-catalyzed domino reactions, such as a Heck cyclization/Suzuki coupling, have also been employed to synthesize 3,3-disubstituted oxindoles. organic-chemistry.org

Copper-catalyzed asymmetric propargylation of 3-substituted oxindoles has been reported to produce 3,3-disubstituted oxindoles with high diastereoselectivity and enantioselectivity. nih.gov

Transition-Metal-Free Synthesis:

Growing concerns over metal contamination in pharmaceutical compounds have driven the development of transition-metal-free synthetic methods. nih.gov One such approach is the visible-light-induced heteroarylation of acrylamides, which avoids the use of metal catalysts. nih.gov This method relies on the generation of (hetero)aryl radicals from readily available halides under mild conditions. nih.gov

Potassium tert-butoxide-promoted intramolecular α-arylation of fluoro- and chloro-substituted anilides provides a transition-metal-free route to oxindoles. nih.gov This reaction proceeds in moderate to high yields at elevated temperatures. nih.gov Another transition-metal-free approach involves the intramolecular dehydrogenative coupling of sp2 C-H and sp3 C-H bonds, catalyzed by potassium tert-butoxide, to form 2-oxindoles with an all-carbon quaternary center. scispace.com

Organocatalytic Strategies in Oxoindoline Synthesis

Organocatalysis offers an attractive alternative to metal-based catalysts, often providing high levels of stereoselectivity under mild reaction conditions. jst.go.jp Chiral phosphoric acids have been successfully used as organocatalysts in the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives through asymmetric three-component 1,3-dipolar cycloaddition reactions. acs.org These reactions proceed with high yields and excellent stereoselectivities. acs.org

Squaramide-based organocatalysts have been employed to promote asymmetric oxidative lactonization to construct spiro-fused 2-oxindoles. jst.go.jp The first asymmetric sulfenylation of N-Boc-protected oxindoles was achieved using an organocatalyst, providing products with a tetrasubstituted stereogenic center in high yields and enantioselectivities. nih.gov

Microwave-Assisted Synthetic Protocols for Heterocycles

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, improve yields, and enhance reaction efficiency. bas.bgrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxindoles.

A microwave-assisted protocol for the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives has been reported, using a nanoporous catalyst in water. bas.bg This method offers very short reaction times and good yields. bas.bg The N-alkylation of isatin, a key precursor for many oxindole derivatives, can be efficiently carried out under microwave irradiation, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted Cannizzaro and aldol reactions of isatins with formaldehyde (B43269) have also been developed to access 3,3-disubstituted oxindoles. rsc.org

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity:

The regioselectivity in the synthesis of this compound is crucial for ensuring the amino group is positioned at the C6 position of the oxindole ring. In syntheses that construct the oxindole ring from an acyclic precursor, the substitution pattern of the starting aniline derivative dictates the final regiochemistry. For example, starting with a 1,4-disubstituted aniline derivative where one substituent is the amino group (or a precursor to it) and the other is the point of cyclization will lead to the desired 6-aminooxindole.

In the case of functionalizing a pre-existing oxindole ring, the directing effects of the substituents already present on the ring will control the position of incoming groups. The oxindole core has a complex electronic nature, and the regiochemical outcome of electrophilic or nucleophilic substitution can be influenced by the substituents on the aromatic ring and the lactam nitrogen.

Stereoselectivity:

For this compound, the C3 position is a quaternary center but not a stereocenter, as it is substituted with two identical methyl groups. Therefore, enantioselectivity is not a concern for the synthesis of this specific molecule. However, the synthesis of other 3,3-disubstituted oxindoles where the two substituents at C3 are different requires careful control of stereochemistry to obtain a single enantiomer. acs.orgnih.govthieme-connect.de

Many of the modern synthetic methods, particularly those employing organocatalysis and metal catalysis with chiral ligands, are designed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of chiral 3,3-disubstituted oxindoles. nih.govnih.gov

Diastereoselective Control in Spiroisoxazolidine Synthesis from Oxoindoline Derivatives

The synthesis of functionalized spiroisoxazolidines through the 1,3-dipolar cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates offers a powerful method for creating complex heterocyclic systems. nih.gov A key feature of this reaction is its reversibility, which can be harnessed to control the diastereoselectivity of the cycloaddition. nih.govmdpi.com

Research has demonstrated that the stereochemical outcome is highly dependent on the reaction conditions, particularly temperature. nih.govmdpi.com For instance, in the reaction between a specific 2-(2-oxoindoline-3-ylidene)acetate and a C-carbamoyl aldonitrone, varying the conditions allowed for the selective formation of different diastereomers. nih.gov Heating in toluene (B28343) at 80 °C was identified as the optimal condition for producing the desired diastereomer as the main product. nih.gov This temperature-dependent selectivity underscores the reversible nature of the cycloaddition, allowing for thermodynamic control over the product distribution. The ability to isolate one diastereomer and observe its transformation into a mixture of isomers in solution further confirms this equilibrium. mdpi.com This strategic control is crucial for the synthesis of specific, highly functionalized 5-spiroisoxazolidines. nih.gov

Table 1: Optimization of Reaction Conditions for Diastereoselective Spiroisoxazolidine Synthesis nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (3a:3a') |

| 1 | Toluene | 25 | 24 | 45 | 2.3:1 |

| 2 | Toluene | 80 | 5 | 72 | 4.0:1 |

| 3 | CH2Cl2 | 25 | 24 | 40 | 1.5:1 |

| 4 | CH3CN | 25 | 24 | 51 | 1.2:1 |

Enantioselective Construction of Chiral Spiro-Oxindoles

The enantioselective synthesis of chiral spiro-oxindoles is a significant goal in medicinal and synthetic chemistry. A novel organocatalyzed approach has been developed for the de novo construction of chiral 3-oxindoles from simple arylamines and 2,3-diketoesters. nih.gov This method proceeds through an intermolecular direct ortho-regioselective C-H addition to a ketone carbonyl group, which is followed by a heteroannulation to form a 3-hydroxyindolenine intermediate with a chiral tertiary carbon center. nih.gov

A subsequent and rare enantioselective nih.govresearchgate.net-ester migration affords the final chiral 3-oxindole product. nih.gov DFT calculations have indicated that a π-π stacking interaction plays a critical role in the enantioselectivity-determining step of the initial [3+2] annulation. nih.gov This methodology provides a family of chiral 3-oxindoles in good to excellent yields and with outstanding enantioselectivity. nih.gov Multi-component reactions also provide a robust platform for generating chiral spiro-oxindoles. acs.orgnih.gov

Advanced Synthetic Strategies and Novel Transformations Involving the this compound Moiety

Advanced synthetic strategies are pivotal for expanding the chemical diversity of molecules based on the oxoindoline core. These methods often employ elegant reaction cascades to build molecular complexity in a highly efficient manner.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent and atom-economical processes that combine three or more starting materials in a single operation to form a complex product. beilstein-journals.org This strategy is exceptionally useful for the synthesis of diverse molecular scaffolds. nih.gov In the context of oxoindoline chemistry, MCRs have been developed for the efficient assembly of functionalized spirooxindole derivatives. acs.orgnih.gov For example, a three-component reaction between isatin (the core of the oxoindoline structure), an α-amino acid, and but-2-ynedioates can be performed under microwave irradiation in an aqueous medium without the need for a catalyst or base. acs.orgnih.gov This approach offers a broad substrate scope, excellent yields, and significantly reduced reaction times. nih.gov The proposed mechanism involves the initial condensation of isatin and the amino acid to form an imine intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkyne dipolarophile to generate the spiro compound. acs.org

Domino Michael Addition/Cyclization Reactions with Oxoindolines

Domino reactions, also known as cascade reactions, are processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build complex molecular architectures from simple precursors. An asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has been successfully developed using isatin-derived enoates and ortho-hydroxyphenyl-substituted para-quinone methides. nih.gov

In the presence of a bifunctional thiourea (B124793) organocatalyst, this scalable domino reaction yields 4-phenyl-substituted chromans that bear spiro-connected oxindole scaffolds. nih.gov The reaction proceeds with the formation of three contiguous stereogenic centers, achieving good to excellent yields (up to 98%) and very high stereoselectivities (up to >20:1 dr, >99% ee). nih.gov This demonstrates the power of domino Michael addition/cyclization sequences to construct intricate and stereochemically rich spiro-oxindole systems. nih.govbeilstein-journals.org Other variations include iodine-catalyzed domino Michael addition–intramolecular cyclization reactions. rsc.org

1,3-Dipolar Cycloaddition Reactions of Oxoindoline Derivatives

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocyclic rings and has been extensively applied to oxoindoline derivatives. mdpi.comwikipedia.org Oxoindoline-based dipolarophiles, particularly those with an exocyclic double bond like 2-(2-oxoindoline-3-ylidene)acetates, are effective reaction partners for various 1,3-dipoles. nih.govmdpi.com

The most widely studied cycloadditions involving these dipolarophiles are with azomethine ylides, which lead to spiropyrazolines with high yields and selectivity. mdpi.com However, the cycloaddition with nitrones to produce spiroisoxazolidines is also a highly effective and synthetically valuable transformation. nih.govmdpi.com These reactions can proceed with varying levels of regio- and stereoselectivity depending on the structure of the reactants and the reaction conditions. mdpi.com The resulting isoxazolidine (B1194047) ring is a versatile intermediate, as the N-O bond can be readily cleaved under reductive conditions, providing access to valuable 1,3-aminoalcohols. nih.gov

Reversibility in Nitrone Cycloadditions to Oxoindoline-Based Dipolarophiles

A distinguishing characteristic of the 1,3-dipolar cycloaddition between nitrones and 2-(2-oxoindoline-3-ylidene)acetate dipolarophiles is its reversibility. nih.govmdpi.com This phenomenon complicates the prediction of selectivity but also provides a powerful tool for controlling the reaction's stereochemical outcome. mdpi.com

The ratio of isomeric products is directly influenced by the reaction temperature, indicating that the process can be shifted between kinetic and thermodynamic control. mdpi.com Experimental observations have confirmed this reversibility; when isolated minor diastereomers were kept in a CDCl3 solution, they were observed to convert over time, with signals of the starting materials and the more stable stereoisomer appearing in the 1H NMR spectrum. mdpi.com This equilibrium allows for the optimization of reaction conditions to favor the formation of a single, thermodynamically preferred diastereomer, showcasing a sophisticated method for achieving stereocontrol in the synthesis of functionalized spiroisoxazolidines. nih.govmdpi.com

Functionalization of the Amino Group in this compound

The primary amino group at the C-6 position of the 1,3,3-trimethyl-2-oxoindoline core is a key site for chemical modification. Standard transformations such as acylation, alkylation, and diazotization can be employed to introduce a wide range of substituents, thereby altering the compound's physical, chemical, and biological properties.

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. derpharmachemica.com This reaction converts the amino group into an amide, which can serve as a precursor for further transformations or as a key structural motif in the final product. The reaction is generally carried out in an inert solvent.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This reaction is typically performed using alkyl halides. wikipedia.org The choice of base and reaction conditions is crucial to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com The increased nucleophilicity of the alkylated amine can influence subsequent cyclization reactions.

Diazotization and Sandmeyer Reaction: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comyoutube.com The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. ljmu.ac.ukorganic-chemistry.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities onto the aromatic ring, providing a powerful tool for structural diversification. google.com

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acid chloride/anhydride, base (e.g., pyridine (B92270), triethylamine), inert solvent. derpharmachemica.com | N-Acyl-6-amino-1,3,3-trimethyl-2-oxoindoline | Forms a stable amide bond; can be used for protecting the amino group or as a precursor. |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃, Huenig's base), solvent (e.g., acetonitrile). wikipedia.orgresearchgate.net | N-Alkyl or N,N-Dialkyl-6-amino-1,3,3-trimethyl-2-oxoindoline | Increases nucleophilicity of the nitrogen; risk of over-alkylation to quaternary ammonium salts. masterorganicchemistry.com |

| Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl (aq), 0-5 °C. 2. CuX (X = Cl, Br, CN). masterorganicchemistry.comyoutube.comljmu.ac.uk | 6-Halo- or 6-Cyano-1,3,3-trimethyl-2-oxoindoline | Versatile method for introducing a range of substituents onto the aromatic ring via a diazonium salt intermediate. organic-chemistry.org |

Cyclization Reactions in the Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where the amino group and an adjacent aromatic C-H bond participate in the formation of a new ring. These reactions often lead to the creation of polycyclic structures with potential biological activity.

Synthesis of Pyrimido[5,4-b]indoles: One important class of fused heterocycles derived from 6-aminoindoles are pyrimido[5,4-b]indoles. These can be synthesized through the reaction of 6-aminoindoles with various reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. For instance, condensation with amidines can lead to the formation of the pyrimidine ring fused to the indole core.

Synthesis of Carbolines (Pyrido[2,3-b]indoles): Carbolines, particularly β-carbolines (pyrido[3,4-b]indoles), are another significant class of fused heterocycles. While the direct synthesis of α-carbolines (pyrido[2,3-b]indoles) from 6-aminoindoles is less common, cyclization strategies involving the amino group and the C-7 position of the indole ring can theoretically lead to such structures. More established methods for carboline synthesis often involve Pictet-Spengler or Bischler-Napieralski reactions starting from tryptophan or tryptamine (B22526) derivatives, followed by oxidation. ljmu.ac.ukresearchgate.net However, cyclocondensation reactions of 6-aminoindoles with appropriate dicarbonyl compounds or their equivalents represent a potential pathway to carboline analogs. nih.gov For example, condensation with β-ketoesters or malonic acid derivatives could, in principle, lead to the formation of a fused pyridine ring.

| Fused Heterocycle | General Strategy | Typical Reagents | Resulting Core Structure |

|---|---|---|---|

| Pyrimido[5,4-b]indoles | Condensation with a three-atom component to form the pyrimidine ring. | Amidine hydrochlorides, β-dicarbonyl compounds with a nitrogen source. | A pyrimidine ring fused to the 'b' face of the indole. |

| Carbolines (Pyridoindoles) | Cyclocondensation to form a fused pyridine ring. nih.gov | β-Dicarbonyl compounds, α,β-unsaturated carbonyl compounds. | A pyridine ring fused to the indole nucleus. |

Reactivity and Reaction Mechanisms of 6 Amino 1,3,3 Trimethyl 2 Oxoindoline

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the key chemical transformations involving 6-Amino-1,3,3-trimethyl-2-oxoindoline are not present in the surveyed scientific literature. Such studies are crucial for understanding how the molecule behaves in chemical reactions, for optimizing reaction conditions, and for designing new synthetic pathways.

Computational Studies of Reaction Mechanisms

Computational chemistry, a powerful tool for elucidating reaction mechanisms, has been applied to various indole (B1671886) and oxindole (B195798) systems. rsc.orgnih.govresearchgate.net However, specific computational studies on this compound are not available.

Experimental Elucidation of Reaction Intermediates

There is no available experimental research aimed at the detection, isolation, or characterization of reaction intermediates formed during transformations of this compound. Techniques such as spectroscopy and transient kinetic studies, which have been used to identify intermediates in other enzymatic and chemical reactions, have not been applied to this specific molecule. researchgate.net

Reactivity of the Amino Group

The amino group is a key functional group that typically imparts nucleophilic properties to a molecule. While the general reactivity of amino groups is well-understood, specific studies on the amino group of this compound are absent.

Nucleophilic Character and Derivatization Reactions

No specific studies have been published that quantify the nucleophilic character of the amino group on this compound or document its specific derivatization reactions. Derivatization is a common strategy to modify a molecule's properties or to prepare it for analysis, often by reacting the primary amine with various reagents. mdpi.comsigmaaldrich.com While methods for derivatizing amino acids and other primary amines are well-developed, their application to this compound has not been reported. sigmaaldrich.comnih.gov

Participation in Cyclization and Ring-Closure Reactions

The 6-amino group of this compound is a key functional handle for its participation in cyclization and ring-closure reactions, enabling the synthesis of more complex, fused heterocyclic systems. nih.govfrontiersin.org The nucleophilic nature of this primary aromatic amine allows it to react with a variety of electrophilic partners, leading to the formation of new rings fused to the oxoindole core.

A common strategy involves the condensation of the amino group with bifunctional reagents. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings. One such reaction is the Combes-type condensation, where heteroaromatic amines react with β-dicarbonyl compounds to form fused pyridine (B92270) rings. enamine.net Similarly, condensation with reagents like acetone (B3395972) or mesityl oxide can yield quinoline (B57606) derivatives. researchgate.net

These cyclization reactions often proceed through an initial condensation step to form an intermediate, such as a Schiff base or an enamine, which then undergoes an intramolecular cyclization. nih.gov The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and regioselectivity of the cyclization. For example, formic acid can be used to catalyze the intramolecular cyclization of related 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov

The amino group can also be a precursor for intramolecular cascade cyclizations, where multiple bonds and rings are formed in a single pot. rsc.orgacs.org These reactions can be initiated by various means, including photochemical generation of radicals. rsc.org The synthesis of fused pyridine carboxylates from the reaction of β-alkoxyvinyl glyoxylates with amino heterocycles demonstrates the utility of amino groups in building complex molecular architectures. enamine.net

Table 1: Examples of Cyclization Reactions with Amino-Heterocycles

| Reactant Type | Reaction Name/Type | Resulting Fused Ring | Key Conditions | Reference |

|---|---|---|---|---|

| β-Dicarbonyl compounds | Combes-type condensation | Pyridine | Acidic catalysis | enamine.net |

| Acetone / Mesityl Oxide | Condensation/Cyclization | Quinoline | Reflux | researchgate.net |

| Internal Electrophile | Intramolecular Cyclization | Pyrimido- or Imidazo-quinazolines | Formic acid | nih.gov |

| β-Alkoxyvinyl glyoxylates | Condensation/Cyclization | Pyridine Carboxylates | Acidic additives (HOAc, HCl) | enamine.net |

Reactivity of the Oxoindoline Ring System

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of the this compound core is subject to electrophilic aromatic substitution (EAS), with the position of substitution being directed by the existing substituents. The primary directors are the 6-amino group and the fused lactam ring system, with a secondary influence from the methyl groups at the C1 and C3 positions.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. cognitoedu.orgscispace.com It strongly donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it (C5 and C7). scispace.comlibretexts.org

Alkyl Groups (-CH₃): The N-methyl and the two C3-methyl groups are weakly activating through an inductive effect, further enhancing the electron density of the ring. cognitoedu.org

Considering these effects in concert, the 6-amino group is the dominant directing group. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the amino group. The position para to the amino group (C7) is sterically unhindered. The position ortho to the amino group (C5) is also available. The other ortho position (C7) is already part of the fused ring. Therefore, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions. libretexts.orgorganicchemistrytutor.com

Table 2: Directing Effects of Substituents on the Oxoindoline Ring

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|---|

| Amino | C6 | +R >> -I (Strong Resonance Donor) | Ortho, Para (to C5, C7) | Strongly Activating |

| Lactam (Amide) | Fused | Complex (Overall Deactivating) | Meta (to the amide bond) | Deactivating |

| N-Methyl | N1 | +I (Inductive Donor) | Weakly Ortho, Para | Weakly Activating |

| gem-Dimethyl | C3 | +I (Inductive Donor) | Weakly Ortho, Para | Weakly Activating |

Note: +R refers to positive resonance effect, -I to negative inductive effect, and +I to positive inductive effect.

Reactions at the C3 Position of the Oxoindoline Core

The C3 position of the oxoindoline core in this compound is a quaternary carbon, substituted with two methyl groups. This gem-dimethyl group generally imparts significant steric hindrance and conformational rigidity. researchgate.netnih.gov Unlike oxindoles with protons at the C3 position, this compound cannot be easily deprotonated to form an enolate at C3 under standard basic conditions. chemicalbook.com

However, the C3 position is not completely inert. While typical enolate chemistry is precluded, reactions that can proceed through alternative mechanisms or under forcing conditions may still occur. For instance, certain metal-catalyzed reactions can functionalize the C3 position. The presence of the gem-dimethyl group can also influence the reactivity of the rest of the molecule by restricting conformational freedom, which can be advantageous in certain synthetic applications. nih.gov In related oxindole systems, the C3 position can be involved in alkylation and Michael addition reactions, though this is more common for C3-unsubstituted or monosubstituted derivatives. nih.govnih.gov The stability conferred by the gem-dimethyl group can be beneficial in preventing unwanted side reactions at this position during transformations elsewhere in the molecule. researchgate.net

Stability and Degradation Pathways

Thermal and Photochemical Stability

The stability of this compound is influenced by its aromatic and heterocyclic nature.

Thermal Stability: Generally, aromatic and heterocyclic compounds exhibit considerable thermal stability. However, the presence of functional groups can lower the decomposition temperature. The thermal decomposition of related complex structures often involves the loss of substituent groups and eventual collapse of the ring system. For instance, the thermal decomposition of some cobalt-aluminum hydrotalcites, which also feature layered structures, shows that dehydroxylation and the loss of other functional groups occur at temperatures between 250-400°C. rsc.org While a direct analogy is limited, it suggests that the oxoindole core is likely stable at moderate temperatures, but decomposition would be expected at higher temperatures, potentially initiated by the loss of the amino or methyl groups.

Photochemical Stability: Aromatic amines and related heterocyclic structures are known to be susceptible to photochemical degradation. researchgate.netnih.gov The absorption of UV light can excite the molecule to a higher energy state, leading to various photochemical reactions. acs.org For aromatic amines, photodegradation can proceed through oxidation or other radical-mediated pathways. researchgate.net The presence of the aromatic chromophore in the oxoindole structure makes it likely to absorb UV radiation, potentially leading to degradation upon prolonged exposure to sunlight. nih.govwikipedia.org The exact degradation products would depend on the specific conditions, such as the presence of oxygen and the solvent.

Susceptibility to Hydrolysis and Oxidation

Hydrolysis: The oxoindoline structure contains a cyclic amide (lactam) bond. Amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions, typically requiring heat. chemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond and the opening of the five-membered ring to form an amino acid derivative. chemistrysteps.com

Base-catalyzed hydrolysis (Saponification): Under strong basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon. This process is often irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The presence of water in the reaction medium during certain synthetic procedures for oxindoles can sometimes lead to unintended hydrolysis and the formation of side products. google.com

Oxidation: The 6-amino group makes the molecule susceptible to oxidation. Aromatic amines can be oxidized by a variety of common oxidizing agents, such as hydrogen peroxide, potassium permanganate, or chromic acid, to form a range of products including nitroso, nitro, and polymeric compounds. chemistrytalk.orglibretexts.orgtcichemicals.comlibretexts.org The specific product depends on the oxidant used and the reaction conditions. The oxoindole ring itself can also be oxidized. For instance, 2-oxindole can be oxidized to isatin (B1672199) (1H-indole-2,3-dione) under certain conditions. chemicalbook.com The electron-rich nature of the aromatic ring, enhanced by the amino group, makes it prone to oxidative degradation. harvard.edu

Advanced Spectroscopic and Computational Characterization in Academic Research

Computational Chemistry and Theoretical Modeling of 6-Amino-1,3,3-trimethyl-2-oxoindoline

Computational chemistry serves as a powerful tool for elucidating the structural, electronic, and energetic properties of molecular systems. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the behavior of this compound at the atomic level. These theoretical investigations are crucial for understanding its fundamental nature and predicting its reactivity and potential applications. Computational studies on related heterocyclic compounds, such as indolin-2-one and triazine derivatives, have demonstrated the utility of these methods in predicting molecular stability, reactivity, and electronic properties. researchgate.netirjweb.com

The electronic structure of a molecule dictates its chemical behavior. Analyses in this domain for this compound would explore the distribution of electrons within the molecule, identifying regions of high or low electron density, which are key to its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, a computational study would calculate these energy levels to predict its reactivity profile. For instance, DFT calculations on similar heterocyclic systems have been used to correlate the HOMO-LUMO gap with chemical reactivity. irjweb.comscirp.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.62 |

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. A non-zero dipole moment indicates that the molecule will interact with electric fields and other polar molecules. Computational methods can predict both the magnitude and direction of the dipole moment for this compound. This information is valuable for understanding its solubility in various solvents and its potential for engaging in dipole-dipole interactions. For example, similar calculations have been performed for other heterocyclic compounds to understand their structural and electronic properties. scirp.org

Table 2: Hypothetical Dipole Moment Components for this compound (Note: The following data is illustrative and not based on experimental results.)

| Dipole Moment Component | Value (Debye) |

|---|---|

| μx | 1.52 |

| μy | -0.89 |

| μz | 0.45 |

| Total Dipole Moment (μ) | 1.81 |

Understanding the distribution of partial charges on each atom within this compound is fundamental to identifying its reactive sites. Computational methods like Natural Bond Orbital (NBO) analysis can calculate these atomic charges. This analysis would reveal the electron-donating or electron-accepting nature of different parts of the molecule. For instance, the nitrogen of the amino group would likely carry a negative partial charge, making it a potential electron donor (nucleophilic center), while the carbonyl carbon would be expected to have a positive partial charge, marking it as an electrophilic center. Such studies have been instrumental in understanding the reactivity of other complex organic molecules. researchgate.net

Molecules with rotatable bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. For this compound, this would involve rotating the bonds associated with the amino group and the N-methyl group to find the geometries with the lowest energy. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule under normal conditions. This knowledge is vital for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets.

Beyond HOMO-LUMO energies, a range of quantum chemical descriptors can be calculated to build a comprehensive picture of the reactivity of this compound. These descriptors, derived from the electronic structure calculations, can be used to establish quantitative structure-activity relationships (QSAR). researchgate.net Such models are invaluable in medicinal chemistry for predicting the biological activity of new derivatives without the need for synthesis and testing. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, often approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η). This descriptor is useful for predicting the electrophilic character of a compound. irjweb.com

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on experimental results.)

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Electrophilicity Index (ω) | 2.71 |

In Silico Derivatization and Prediction of Activity

In silico derivatization is a computational approach used to predict the biological activity of novel molecules by modifying a parent structure and evaluating the new virtual compounds using computer models. While specific in silico studies focusing exclusively on this compound are not extensively detailed in public literature, the principles of this approach are demonstrated in synthetic research.

For instance, the core structure of this compound has been utilized as a foundational building block for the synthesis of new derivatives targeting the central nervous system. A patent describes using this compound as a starting material to create novel indolin-2-one derivatives. rsc.org In this process, the amino group at the 6-position is chemically modified to introduce new functional groups. The goal of this synthetic derivatization is to produce compounds with potential antipsychotic activity, useful for treating a range of neuropsychiatric symptoms. rsc.org

This real-world synthetic strategy mirrors the in silico process. Computationally, researchers would:

Start with the 3D structure of this compound.

Virtually add a variety of chemical fragments to the 6-amino position.

Use Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations to predict the efficacy of these new derivatives against a specific biological target, such as a neurotransmitter receptor.

Prioritize the most promising virtual derivatives for actual laboratory synthesis and testing.

This predictive power allows for a more focused and efficient drug discovery process, saving resources by pre-screening potential candidates before they are synthesized.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound require the application of several advanced spectroscopic techniques. The following sections detail the expected outcomes from these analyses based on the molecule's known structure, providing a theoretical framework in the absence of publicly archived spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring should appear as distinct signals, likely doublets or doublets of doublets, in the range of δ 6.0-7.5 ppm. The N-methyl group would produce a sharp singlet around δ 3.0-3.2 ppm. The two geminal methyl groups at the C3 position are chemically equivalent and would yield a characteristic singlet integrating to six protons around δ 1.2-1.5 ppm. The primary amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this molecule, 11 distinct signals are expected. Key predicted signals include the carbonyl carbon (C=O) of the lactam ring appearing significantly downfield (δ > 170 ppm), several signals in the aromatic region (δ 110-150 ppm), a signal for the N-methyl carbon (around δ 25-30 ppm), the quaternary C3 carbon, and a signal for the equivalent C3-methyl carbons.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | | 6.0 - 7.5 | m | 3H | Aromatic (C4-H, C5-H, C7-H) | | 3.5 - 5.0 | br s | 2H | -NH₂ | | 3.0 - 3.2 | s | 3H | N-CH₃ | | 1.2 - 1.5 | s | 6H | C(CH₃)₂ |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | > 170 | C=O (Lactam Carbonyl) | | 110 - 150 | Aromatic & Vinylogous Amine Carbons (6 signals) | | ~ 45 | C3 (Quaternary) | | 25 - 30 | N-CH₃ | | ~ 25 | C(CH₃)₂ |

Note: The data in the tables are predicted values based on spectroscopic principles and data from similar structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The lactam C=O group will produce a very strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

| Predicted IR Absorption Data for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | | 3300 - 3500 | N-H Stretch (Primary Amine) | | > 3000 | C-H Stretch (Aromatic) | | < 3000 | C-H Stretch (Aliphatic) | | 1680 - 1700 | C=O Stretch (Lactam) | | 1450 - 1600 | C=C Stretch (Aromatic Ring) |

Note: The data in the table are predicted values based on established correlation charts.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₁H₁₄N₂O), the exact mass is approximately 190.11 Da. The electron ionization (EI) mass spectrum would be expected to show a strong molecular ion peak (M⁺) at m/z = 190. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) at m/z = 175, which is a characteristic fragmentation pathway for compounds containing a gem-dimethyl group, leading to a stable tertiary carbocation.

Fast Atom Bombardment (FAB-MS) is a soft ionization technique that often results in a strong protonated molecular ion peak ([M+H]⁺) at m/z = 191, with less fragmentation than EI-MS. This technique is particularly useful for confirming the molecular weight of the compound.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | m/z Value | Assignment | | 191 | [M+H]⁺ (Protonated Molecular Ion, common in FAB-MS or ESI-MS) | | 190 | [M]⁺ (Molecular Ion, common in EI-MS) | | 175 | [M-CH₃]⁺ (Loss of a methyl group) |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic ring and conjugated system in this compound are expected to give rise to absorptions in the ultraviolet region. The spectrum would likely show strong absorptions corresponding to π → π* transitions of the substituted benzene ring conjugated with the lactam and amino groups. The wavelength of maximum absorbance (λₘₐₓ) would be expected in the 250-350 nm range.

Photoelectron spectroscopy (PES) provides information about the energies of electrons in molecular orbitals. This advanced technique is not commonly used for routine structural elucidation, and specific data for this compound is not available in the literature.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a critical technique for separating enantiomers (non-superimposable mirror images) of a chiral compound and determining the enantiomeric excess (ee) of a mixture.

However, this technique is not applicable to the parent compound this compound. The molecule is achiral ; it does not possess a stereocenter and is superimposable on its mirror image. The key structural feature dictating this is the C3 carbon of the indoline (B122111) ring. Since this carbon is bonded to two identical methyl groups, it is not a chiral center. Therefore, the compound exists as a single structure, not as a pair of enantiomers, rendering analysis by chiral HPLC for enantiomeric excess unnecessary. This method would only become relevant if the compound were derivatized at a position that creates a new stereocenter.

Based on a comprehensive search of scientific literature, there is insufficient specific information available for the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

The available research focuses on the broader classes of oxoindole , spirooxindole , and 6-aminooxindole scaffolds. While these related structures are significant in medicinal chemistry, the specific data required to thoroughly address the subsections for "this compound" — including its role as a privileged scaffold, specific structure-activity relationship (SAR) studies of its derivatives, and detailed anticancer and kinase inhibition data for its derivatives against the specified cell lines — is not present in the public domain.

To maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on "this compound," it is not possible to create the requested content without resorting to speculation or including information on related but distinct chemical entities, which would violate the core requirements of the prompt.

General findings on the related 6-aminooxindole scaffold indicate:

Privileged Scaffold in Drug Discovery: The oxindole (B195798) core, in general, is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govmdpi.com The 6-amino substitution provides a key chemical handle for synthesizing diverse libraries of compounds for drug discovery.

Anticancer and Antiproliferative Activities: Various derivatives of the broader oxindole and spirooxindole classes have demonstrated significant anticancer activity against multiple cell lines, including those mentioned in the prompt such as MCF-7, MDA-MB-231, and A549. nih.govnih.govresearchgate.net

Inhibition of Kinases: The oxindole skeleton is a core component of several approved and investigational kinase inhibitors. nih.govnih.govinnospk.com Modifications on the oxindole ring are crucial for determining the potency and selectivity of these inhibitors. mdpi.com

However, without specific studies on the 1,3,3-trimethyl substituted version, any further elaboration would not be about the requested compound. Therefore, the article cannot be generated at this time.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Biologically Active Derivatives

Anti-inflammatory Properties

Derivatives of the oxindole (B195798) scaffold have demonstrated notable potential as anti-inflammatory agents. The mechanism of inflammation often involves protein denaturation, and compounds that can inhibit this process are considered valuable therapeutic candidates. core.ac.ukmdpi.com Research into various indoline (B122111) and oxindole derivatives has shown their ability to prevent protein denaturation, a key indicator of anti-inflammatory activity. core.ac.uk

For instance, studies on specific indoline derivatives revealed potent inhibition of protein denaturation, with some compounds exhibiting efficacy comparable to the standard drug diclofenac sodium. core.ac.uk Novel oxindole conjugates have also been synthesized and evaluated through various anti-inflammatory investigations, with some derivatives showing significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory cascade. nih.gov The development of such compounds highlights the therapeutic potential of the oxindole nucleus in creating safer analogues to existing anti-inflammatory drugs. nih.gov

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Indoline Derivatives | Protein Denaturation Assay | Compounds 4a and 4b showed excellent inhibition comparable to diclofenac sodium. | core.ac.uk |

| Oxindole Conjugates | COX-1/2 and 5-LOX Inhibition | Identified derivatives with potent dual inhibitory activity. | nih.gov |

| Thiazoline-2-thione Derivatives | Bovine Serum Albumin (BSA) Denaturation | Demonstrated significant potential as novel anti-inflammatory agents by preventing protein denaturation. | mdpi.com |

Antimicrobial and Antiviral Potential

The oxindole scaffold is a foundational structure for developing agents with a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.com Modifications to this heterocyclic system have led to compounds effective against various bacterial, fungal, and viral pathogens.

In the realm of antibacterial research, various 3-substituted-2-oxindole derivatives have been synthesized and tested against bacteria such as Bacillus subtilis and Staphylococcus aureus, showing mild to significant activity. researchgate.net Hybrid molecules combining the oxindole structure with other pharmacophores, like arylsulfonamides, have also been explored for their antimicrobial properties. nih.gov Spirooxindoles incorporating fragments like nih.govresearchgate.netnih.govoxadiazoles have shown considerable antibacterial and antifungal properties when compared to standard drugs like Gentamicin and Fluconazole. nih.gov

The antiviral potential of oxindole derivatives is also an active area of research. Novel 3-substituted-3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have been synthesized and evaluated for their activity against plant viruses, such as the potato virus Y (PVY). nih.gov One compound, 10b, not only showed superior anti-PVY activity compared to a commercial agent but also appeared to trigger the plant's host immunity to develop virus resistance. nih.gov Furthermore, spirooxindoles have been investigated for activity against human viruses like the Dengue virus (DENV), with some derivatives showing potent inhibition. mdpi.com

| Compound Class | Activity | Tested Against | Key Findings | Reference |

|---|---|---|---|---|

| 3-Substituted-2-oxindoles | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Displayed mild to moderate antibacterial activity. | researchgate.net |

| Spiro[indoline-3,2'- nih.govresearchgate.netnih.govoxadiazols] | Antibacterial & Antifungal | B. subtilis, E. coli, C. oxysporum | A derivative with R=Cl showed efficacy comparable to Gentamicin and Fluconazole. | nih.govmdpi.com |

| 3-Hydroxy-2-oxindoles with Sulfonamide | Antiviral (Plant) | Potato Virus Y (PVY) | Compound 10b showed potent curative and protective effects and induced host immunity. | nih.gov |

| Spiro[ nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine-7,3'-indolines] | Antiviral (Human) | Dengue Virus (DENV-1, -2, -3) | Derivatives exhibited significant inhibitory activity with IC50 values in the nanomolar range. | mdpi.com |

Antileishmanial and Antimalarial Activities

Protozoan diseases like leishmaniasis and malaria remain significant global health challenges, and the oxindole scaffold has emerged as a promising starting point for the development of new therapeutic agents. researchgate.netresearchgate.net

Various spirooxindole derivatives have been synthesized and evaluated for their activity against Leishmania species, demonstrating potent inhibitory effects. nih.gov Research has shown that both spirooxindoles and their oxindole precursors can exhibit significant, dose-dependent inhibition of both the promastigote and amastigote forms of L. infantum with low cytotoxicity. nih.gov One novel spirooxindole derivative was found to inhibit Leishmania donovani topoisomerase IB, a key parasitic enzyme, and effectively kill both wild-type and drug-resistant parasite strains. nih.gov

In antimalarial research, spiroindolone derivatives have shown remarkable efficacy. The compound NITD609 (Cipargamin) is a notable spiroindolone that has demonstrated nanomolar activity against the blood stage of Plasmodium falciparum and has shown single-dose efficacy in rodent models of malaria. juniperpublishers.commdpi.com The success of such compounds has spurred further investigation into the oxindole core for creating new antimalarial drugs. nih.govmdpi.com

Neurodegenerative and Anti-Alzheimer's Disease Research

The complex nature of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates the development of multi-target agents. researchgate.net The oxindole scaffold has proven to be a valuable framework for designing such compounds. researchgate.netresearchgate.net

AD pathology is linked to factors such as the overproduction of Aβ peptides, tau hyperphosphorylation, and oxidative stress. researchgate.net A key enzyme implicated in this pathology is glycogen synthase kinase-3β (GSK-3β). mdpi.comnih.gov Numerous studies have identified oxindole derivatives as potent inhibitors of GSK-3β. mdpi.comnih.gov The oxindole core can form stable interactions with key amino acids in the active site of the GSK-3β enzyme. mdpi.com Computational and in vitro studies have identified specific oxindole derivatives that create stable complexes with the enzyme and exhibit high binding affinity. mdpi.comnih.gov Beyond GSK-3β inhibition, other oxindole derivatives have been designed as polyfunctional agents that also inhibit acetylcholinesterase (AChE) and scavenge free radicals, addressing multiple facets of AD pathology. researchgate.net

Antidiabetic Applications

Oxindole-based compounds are being actively investigated for their potential in managing diabetes mellitus. researchgate.net A key therapeutic strategy for non-insulin-dependent diabetes is the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate breakdown and absorption. nih.gov

Research has shown that oxindole-derived compounds can be potent inhibitors of the α-glucosidase enzyme. nih.gov Furthermore, oxadiazoles fused with oxindoles have demonstrated potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy. mdpi.com The versatility of the oxindole nucleus continues to motivate medicinal chemists to create new derivatives for the treatment of diabetes. nih.govnih.gov

Synthetic Analogs and Bioisosteres of the 6-Amino-1,3,3-trimethyl-2-oxoindoline Core

Spirocyclic Oxindoles in Medicinal Chemistry

Spirocyclic oxindoles, where the C3 position of the oxindole ring is part of a spirocyclic system, represent a critically important class of synthetic analogs. juniperpublishers.comnih.gov Their rigid, three-dimensional structure makes them attractive scaffolds in drug discovery, leading to compounds with diverse and potent biological activities. nih.govresearchgate.net

The synthesis of these complex molecules is an area of intense research, with numerous strategies developed to construct various spiro-fused ring systems. researchgate.net Spirooxindoles are found in many natural product alkaloids and have been reported to possess a wide range of bioactivities, including anticancer, antimalarial, and anti-HIV properties. researchgate.net For example, spirooxindoles have been identified as a new class of potent inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. nih.gov The unique architecture of the spirocyclic framework continues to be a challenging but rewarding target for synthetic and medicinal chemists. researchgate.net

Azepinoindolones and Related Fused Systems

While direct synthesis of azepinoindolones from this compound is not extensively documented in publicly available research, the synthesis of azepinoindolone derivatives has been achieved through methods such as the Larock heteroannulation. This process involves the creation of 2,3-disubstituted indoles from precursors like tosyl-protected 2-iodoaniline and an internal alkyne. The subsequent intramolecular lactamization of a corresponding amine leads to the formation of the tetrahydroazepino[4,5-b]indol-2(1H)-one derivative researchgate.netrrjournals.com. This synthetic strategy highlights a potential, albeit indirect, pathway where a suitably modified this compound could theoretically be employed.

Quinazolines and Quinazolinones as Bioactive Scaffolds

Quinazoline and quinazolinone moieties are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties mdpi.comrsc.orgbenthamdirect.comnih.govnih.govnih.govresearchgate.netopenmedicinalchemistryjournal.comresearchgate.netresearchgate.netnih.gov. The synthesis of these scaffolds often involves the cyclization of anthranilic acid derivatives or other ortho-substituted anilines.

Although specific examples utilizing this compound as the direct precursor for quinazolines and quinazolinones are not readily found in the surveyed literature, the general synthetic routes provide a conceptual framework. For instance, the synthesis of tricyclic quinoline (B57606) derivatives from 5- and 6-aminoindazoles and 5-aminoindole has been reported, demonstrating the feasibility of using amino-substituted indole-like structures to construct fused nitrogen-containing heterocycles dergipark.org.tr. These reactions often proceed through condensation with ketones or other carbonyl compounds dergipark.org.tr.

Theoretically, the 6-amino group of this compound could participate in cyclization reactions with appropriate reagents to form a fused pyrimidine (B1678525) ring, thereby yielding a quinazoline or quinazolinone derivative with the trimethylated oxindole moiety intact.

Preclinical Development and Pharmacological Profiling (Limited to non-dosage information)

The preclinical evaluation of new chemical entities is crucial for identifying promising therapeutic candidates. This involves a series of in vitro and in vivo studies to determine their efficacy and mechanism of action.

In Vitro and In Vivo Efficacy Studies

While specific efficacy studies on derivatives of this compound are not detailed in the available literature, the broader classes of quinazoline and quinazolinone derivatives have been extensively studied.

In Vitro Studies: Novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have demonstrated significant anti-proliferation activities against various tumor cell lines, including SW480, A549, A431, and NCI-H1975 nih.gov. Some of these compounds have shown potent inhibitory activity against wild-type and mutant forms of the epidermal growth factor receptor (EGFR) nih.gov. For example, one compound exhibited an IC50 value of 5.06 nM against wild-type EGFR nih.gov.

| Cell Line | Compound Class | Observed Effect |

| SW480, A549, A431, NCI-H1975 | 4-arylamino-6-(5-substituted furan-2-yl)quinazolines | High anti-proliferative activity |

| EGFR (wild type) | 4-arylamino-6-(5-substituted furan-2-yl)quinazolines | Potent inhibitory activity (IC50 = 5.06nM for one compound) |

In Vivo Studies: The anti-tumor activity of novel quinazoline derivatives has also been confirmed in animal models. For instance, certain quinazoline analogues have been evaluated for their efficacy against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice nih.gov. One compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of infected mice and restore hematological parameters towards normal in the EAC model nih.gov. In the DLA model, another compound significantly reduced tumor volume and weight nih.gov. Similarly, novel 4-Hydroxyquinazoline derivatives have been shown to significantly suppress tumor growth in vivo mdpi.com.

| Animal Model | Compound Class | Observed Effect |

| Ehrlich Ascites Carcinoma (EAC) | Quinazoline analogues | Enhanced mean survival time, restoration of hematological parameters |

| Dalton's Ascites Lymphoma (DLA) | Quinazoline analogues | Significant reduction in tumor volume and weight |

| Tumor Xenograft | 4-Hydroxyquinazoline derivatives | Significant suppression of tumor growth |

Mechanism of Action Studies at the Molecular Level

Understanding the molecular mechanism of action is fundamental to drug development. For quinazoline derivatives, a primary mechanism of action is the inhibition of protein kinases, particularly EGFR tyrosine kinase nih.govnih.gov.

Molecular docking studies have suggested that the binding mode of some 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives is similar to that of the known EGFR inhibitor, lapatinib nih.gov. Western blot analyses have confirmed that these compounds can inhibit the activation of EGFR and downstream signaling proteins such as Akt and Erk1/2 in lung cancer cells nih.gov. This inhibition of key signaling pathways ultimately leads to the observed anti-proliferative effects.

Another mechanistic aspect of some novel 4-Hydroxyquinazoline derivatives involves the stimulation of intracellular reactive oxygen species (ROS) formation and the depolarization of the mitochondrial membrane, which can enhance apoptosis and cytotoxicity in cancer cells mdpi.com. Molecular docking and dynamics simulations have also been used to understand the binding interactions with their targets, such as the hydrogen bonding between a 4-Hydroxyquinazoline derivative and ASP766 of its target protein, which may contribute to overcoming drug resistance mdpi.com.

Applications in Materials Science and Other Fields

6-Amino-1,3,3-trimethyl-2-oxoindoline as a Building Block for Functional Materials

The molecular structure of this compound, featuring a reactive amino group and a heterocyclic core, theoretically positions it as a valuable building block for the synthesis of more complex functional materials.

The presence of an aromatic amine in this compound suggests its potential as a precursor for the synthesis of azo dyes. Aromatic amines are common starting materials in the production of a wide range of colorants. However, specific research detailing the synthesis of dyes or pigments directly from this compound is not readily found in the available literature. Related amino-containing heterocyclic compounds have been utilized in the synthesis of various dyes, including cyanine (B1664457) dyes and other chromophores. nih.govscispace.commdpi.comias.ac.in

In the field of organic electronics, molecules with electron-donating amino groups and conjugated systems are often explored for their potential use in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs). The oxindole (B195798) core of this compound could be functionalized to create materials with suitable electronic properties. Despite this potential, there is a lack of specific studies in the scientific literature that report the application of this compound in OLED, OPV, or DSSC technologies.

Role in Catalyst Design and Organocatalysis

Organocatalysis often employs small organic molecules containing amine functionalities to catalyze chemical reactions. These amine groups can act as Lewis bases or form key intermediates in catalytic cycles. While the amino group on this compound could theoretically participate in such catalytic processes, there is no specific mention of its use in catalyst design or organocatalysis within the reviewed scientific literature. Research in organocatalysis more broadly encompasses a wide variety of amine-containing structures, but not this specific compound. nih.gov

Potential in Supramolecular Chemistry and Framework Materials (e.g., MOFs, COFs)